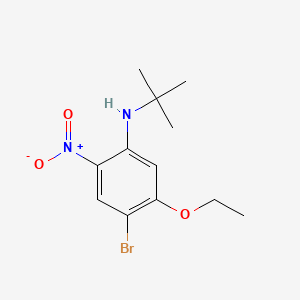

4-Bromo-N-tert-butyl-5-ethoxy-2-nitroaniline

Description

Properties

IUPAC Name |

4-bromo-N-tert-butyl-5-ethoxy-2-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17BrN2O3/c1-5-18-11-7-9(14-12(2,3)4)10(15(16)17)6-8(11)13/h6-7,14H,5H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXTPJLMWDWBTNX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C(=C1)NC(C)(C)C)[N+](=O)[O-])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17BrN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70681507 | |

| Record name | 4-Bromo-N-tert-butyl-5-ethoxy-2-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70681507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

317.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1280786-66-4 | |

| Record name | Benzenamine, 4-bromo-N-(1,1-dimethylethyl)-5-ethoxy-2-nitro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1280786-66-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-N-tert-butyl-5-ethoxy-2-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70681507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"4-Bromo-N-tert-butyl-5-ethoxy-2-nitroaniline" synthesis pathway

An In-depth Technical Guide to the Synthesis of 4-Bromo-N-tert-butyl-5-ethoxy-2-nitroaniline

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of a plausible and robust synthetic pathway for this compound, a key building block in the development of targeted protein degraders such as PROTACs.[1][] The synthesis is strategically designed as a multi-step process commencing from a readily available starting material. This document outlines the rationale behind the chosen synthetic route, detailed experimental protocols for each transformation, and a discussion of the critical parameters that influence reaction outcomes. The synthesis involves a classical approach of electrophilic aromatic substitution coupled with the use of a protecting group to ensure correct regiochemistry, followed by a modern catalytic N-alkylation method to introduce the tert-butyl group. This guide is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction and Strategic Overview

This compound[3] is a substituted nitroaniline that has gained importance as an intermediate in the synthesis of heterobifunctional molecules for targeted protein degradation.[1][] Its structure incorporates several key features: a bromine atom for potential cross-coupling reactions, an ethoxy group influencing solubility and electronic properties, a nitro group that can be a precursor to an amino group, and a tert-butylated amine.

The synthesis of such a multi-substituted aromatic compound requires careful planning to control the regioselectivity of the functional group introductions. A linear synthesis approach starting from a simple, commercially available precursor is often the most efficient strategy in terms of material sourcing and scalability. The pathway detailed herein begins with 3-ethoxyaniline and proceeds through a series of well-established organic transformations: protection of the amine, electrophilic bromination and nitration, deprotection, and a final N-alkylation.

The overall synthetic strategy is depicted in the workflow diagram below.

Caption: Overall synthetic workflow for this compound.

Synthesis of the Key Intermediate: 4-Bromo-5-ethoxy-2-nitroaniline

The initial phase of the synthesis focuses on the construction of the core substituted aniline ring. This is achieved in four steps starting from 3-ethoxyaniline.

Step 1: Protection of the Amino Group via Acetylation

Causality and Expertise: The amino group of an aniline is a strong activating group and is sensitive to oxidation, particularly under nitrating conditions.[4] To ensure regioselective bromination and prevent unwanted side reactions during nitration, the amino group is reversibly protected as an acetamide. The acetamido group is still an ortho-, para-director but is less activating than the amino group, offering better control over subsequent electrophilic substitutions.

Experimental Protocol:

-

In a round-bottom flask, dissolve 3-ethoxyaniline in glacial acetic acid.

-

To this solution, add acetic anhydride dropwise at room temperature with stirring.

-

Heat the reaction mixture to reflux for 2-3 hours to ensure complete conversion.

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture and pour it into ice-water to precipitate the product.

-

Collect the solid by vacuum filtration, wash with cold water until the filtrate is neutral, and dry to afford 3-ethoxyacetanilide.

Step 2: Regioselective Bromination

Causality and Expertise: The next step is the introduction of a bromine atom onto the aromatic ring. Both the acetamido and ethoxy groups are ortho-, para-directors. The position para to the stronger directing group, the acetamido group, is already occupied. Therefore, bromination is expected to occur primarily at the positions ortho to the acetamido group and ortho/para to the ethoxy group. The most sterically accessible and electronically favorable position is C4 (para to the ethoxy group and ortho to the acetamido group).

Experimental Protocol:

-

Dissolve 3-ethoxyacetanilide in a suitable solvent such as glacial acetic acid.

-

Cool the solution in an ice bath.

-

Slowly add a solution of bromine in acetic acid dropwise with constant stirring.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for several hours.

-

Monitor the reaction by TLC.

-

Once the reaction is complete, pour the mixture into a solution of sodium bisulfite to quench the excess bromine.

-

The precipitated product, 4-bromo-3-ethoxyacetanilide, is collected by filtration, washed with water, and dried.

Step 3: Regioselective Nitration

Causality and Expertise: The introduction of the nitro group is directed by the existing substituents. The acetamido group is a strong ortho-, para-director, the ethoxy group is also an ortho-, para-director, and the bromo group is a deactivating ortho-, para-director. The most activated position for electrophilic substitution is ortho to the acetamido group (C2), which is also meta to the bromo and ethoxy groups. This directing effect allows for the selective installation of the nitro group at the desired position. A mixture of nitric acid and sulfuric acid is a standard nitrating agent.[5]

Experimental Protocol:

-

In a flask, carefully add 4-bromo-3-ethoxyacetanilide to concentrated sulfuric acid, ensuring the temperature is kept low (0-5 °C) using an ice-salt bath.

-

Prepare a nitrating mixture by slowly adding fuming nitric acid to concentrated sulfuric acid, again maintaining a low temperature.

-

Add the nitrating mixture dropwise to the solution of the substrate, ensuring the temperature does not rise above 10 °C.

-

Stir the reaction mixture at low temperature for a few hours.

-

Carefully pour the reaction mixture onto crushed ice to precipitate the product.

-

Filter the solid, wash thoroughly with cold water to remove residual acid, and dry to yield 4-bromo-5-ethoxy-2-nitroacetanilide.

Step 4: Hydrolysis of the Protecting Group

Causality and Expertise: The final step in the formation of the key intermediate is the removal of the acetyl protecting group. This is typically achieved by acid-catalyzed hydrolysis.[6] Refluxing the acetamide in the presence of an acid like hydrochloric acid will efficiently cleave the amide bond to reveal the free amino group.

Experimental Protocol:

-

Suspend 4-bromo-5-ethoxy-2-nitroacetanilide in a mixture of ethanol and concentrated hydrochloric acid.

-

Heat the mixture to reflux and maintain for 2-4 hours, or until TLC indicates the disappearance of the starting material.

-

Cool the reaction mixture and neutralize it carefully with a base such as sodium hydroxide solution until the product precipitates.

-

Collect the solid by filtration, wash with water, and dry. Recrystallization from a suitable solvent like ethanol may be performed for further purification to obtain 4-bromo-5-ethoxy-2-nitroaniline.

Final Step: N-tert-butylation

The introduction of the tert-butyl group onto the nitrogen of the aniline presents a challenge due to the steric hindrance of the tertiary alkyl group and the reduced nucleophilicity of the aniline nitrogen, which is deactivated by the ortho-nitro group.[7] Traditional SN2 reactions with tert-butyl halides are not feasible as they would lead to elimination. Therefore, a more specialized method is required.

Causality and Expertise: A Modern Catalytic Approach

A copper-catalyzed N-tert-butylation of aromatic amines using tert-butyl 2,2,2-trichloroacetimidate offers a mild and efficient solution.[8] This method is particularly advantageous for anilines bearing electron-withdrawing groups. The proposed mechanism involves the coordination of the copper catalyst to the imidate, which facilitates the release of a tert-butyl cation or a related electrophilic species that is then attacked by the aniline nitrogen.

Caption: Key components for the copper-catalyzed N-tert-butylation reaction.

Experimental Protocol:

-

To an oven-dried reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add 4-bromo-5-ethoxy-2-nitroaniline.

-

Add the copper catalyst, such as copper(II) trifluoromethanesulfonate (Cu(OTf)2).

-

Add the solvent, nitromethane.

-

To the stirring mixture, add tert-butyl 2,2,2-trichloroacetimidate.

-

Allow the reaction to stir at room temperature for 24-48 hours.

-

Monitor the progress of the reaction by TLC or LC-MS.

-

Upon completion, the reaction mixture can be filtered through a pad of celite to remove the catalyst.

-

The filtrate is then concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel to yield the final product, this compound.

Summary of Quantitative Data

The following table summarizes the key reactants and expected outcomes for the synthesis. Please note that yields are estimates based on similar reactions reported in the literature and may vary depending on the specific reaction conditions and scale.

| Step | Starting Material | Key Reagents & Solvents | Product | Typical Yield (%) |

| 1 | 3-Ethoxyaniline | Acetic anhydride, Glacial acetic acid | 3-Ethoxyacetanilide | >90% |

| 2 | 3-Ethoxyacetanilide | Bromine, Glacial acetic acid | 4-Bromo-3-ethoxyacetanilide | 70-85% |

| 3 | 4-Bromo-3-ethoxyacetanilide | Fuming nitric acid, Sulfuric acid | 4-Bromo-5-ethoxy-2-nitroacetanilide | 75-90% |

| 4 | 4-Bromo-5-ethoxy-2-nitroacetanilide | Hydrochloric acid, Ethanol | 4-Bromo-5-ethoxy-2-nitroaniline | 80-95% |

| 5 | 4-Bromo-5-ethoxy-2-nitroaniline | tert-Butyl 2,2,2-trichloroacetimidate, Cu(OTf)₂, Nitromethane | This compound | 60-80%[8] |

Conclusion

The synthesis pathway detailed in this guide provides a logical and experimentally sound approach for the preparation of this compound. By employing a protecting group strategy, the challenges of regioselectivity in electrophilic aromatic substitution are effectively managed. Furthermore, the use of a modern copper-catalyzed N-alkylation method for the final step overcomes the inherent difficulties of introducing a sterically hindered tert-butyl group onto a deactivated aniline. This guide offers a solid foundation for researchers to produce this valuable chemical building block for applications in medicinal chemistry and drug discovery.

References

-

R, I, Troup.; et al. (2020). Current Strategies for the Design of PROTAC Linkers: A Critical Review. Explor Target Antitumor Ther., 1(5), 273–312. Retrieved from [Link]

-

CP Lab Safety. (n.d.). This compound, min 98%, 25 grams. CP Lab Safety. Retrieved from [Link]

-

Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Solvent-controlled chemoselective N-dealkylation-N-nitrosation or C-nitration of N-alkyl anilines with tert-butyl nitrite. Organic Chemistry Frontiers. Retrieved from [Link]

-

Chemistry Steps. (n.d.). The Williamson Ether Synthesis. Chemistry Steps. Retrieved from [Link]

-

Wikipedia. (n.d.). Williamson ether synthesis. Wikipedia. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Protonated N-Alkyl-2-nitroanilines Undergo Intramolecular Oxidation of the Alkyl Chain upon Collisional Activation. PMC. Retrieved from [Link]

-

Organic Chemistry Portal. (2014). Copper-Catalyzed N-tert-Butylation of Aromatic Amines under Mild Conditions Using tert-Butyl 2,2,2-Trichloroacetimidate. Organic Chemistry Portal. Retrieved from [Link]

-

CP Lab Safety. (n.d.). 4-Bromo-N-butyl-5-ethoxy-2-nitroaniline, min 97%, 25 grams. CP Lab Safety. Retrieved from [Link]

-

ACS Publications. (2018). Regioselective Nitration of N-Alkyl Anilines using tert-Butyl Nitrite under Mild Condition. The Journal of Organic Chemistry. Retrieved from [Link]

-

ChemRxiv. (n.d.). Synergistic Brønsted/Lewis Acid Catalyzed Aromatic Alkylation with Unactivated Tertiary Alcohols or Di-tert-Butylperoxide to Synthesize Quaternary Carbon Centers. ChemRxiv. Retrieved from [Link]

-

Ballestra S.p.A. (n.d.). Ethoxylation and Alkoxylation Plants. Ballestra S.p.A. Retrieved from [Link]

-

BIOFOUNT. (n.d.). 4-Bromo-N-(tert-butyl)-5-ethoxy-2-nitroaniline. BIOFOUNT. Retrieved from [Link]

-

PubChem. (n.d.). 4-Bromo-2-nitroaniline. PubChem. Retrieved from [Link]

- Google Patents. (n.d.). CN113121358A - Preparation method of 2-bromo-5-fluoro-4-nitroaniline. Google Patents.

- Google Patents. (n.d.). CN105646234A - 2-bromo-5-nitrophenylamine and preparation method thereof. Google Patents.

- Google Patents. (n.d.). A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline. Google Patents.

-

Quora. (2021). What is the synthesis of 2-Bromo-4-nitrophenol from benzene?. Quora. Retrieved from [Link]

-

ResearchGate. (n.d.). tert-butylation. ResearchGate. Retrieved from [Link]

Sources

- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. calpaclab.com [calpaclab.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. WO2018207120A1 - A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline - Google Patents [patents.google.com]

- 6. CN113121358A - Preparation method of 2-bromo-5-fluoro-4-nitroaniline - Google Patents [patents.google.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Copper-Catalyzed N-tert-Butylation of Aromatic Amines under Mild Conditions Using tert-Butyl 2,2,2-Trichloroacetimidate [organic-chemistry.org]

An In-depth Technical Guide to 4-Bromo-N-tert-butyl-5-ethoxy-2-nitroaniline: A Key Building Block for Targeted Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of a Key Synthetic Intermediate in Targeted Protein Degradation

In the rapidly evolving landscape of drug discovery, the paradigm is shifting from simple inhibition to targeted degradation of disease-causing proteins. At the forefront of this revolution are Proteolysis Targeting Chimeras (PROTACs), bifunctional molecules designed to hijack the cell's natural protein disposal machinery. The modular nature of PROTACs necessitates a robust toolbox of versatile chemical building blocks. 4-Bromo-N-tert-butyl-5-ethoxy-2-nitroaniline has emerged as a significant player in this arena, classified as a "Protein Degrader Building Block" by numerous chemical suppliers.[1] Its unique substitution pattern offers a strategic platform for the elaboration of PROTAC linkers and ligands, making a deep understanding of its chemical properties paramount for researchers in the field.

This technical guide provides a comprehensive overview of the chemical properties of this compound, including a proposed synthetic pathway, predicted spectroscopic data, and a discussion of its potential applications in the synthesis of targeted protein degraders. While specific experimental data for this compound is not widely available in peer-reviewed literature, this guide leverages established principles of organic chemistry and data from analogous structures to provide a robust and scientifically grounded resource.

Core Molecular Data

A thorough understanding of a molecule begins with its fundamental physicochemical properties.

| Property | Value | Source |

| CAS Number | 1280786-66-4 | [1] |

| Molecular Formula | C₁₂H₁₇BrN₂O₃ | [1] |

| Molecular Weight | 317.2 g/mol | [1] |

| IUPAC Name | 4-bromo-N-(tert-butyl)-5-ethoxy-2-nitroaniline | |

| Class | Protein Degrader Building Block | [1] |

Proposed Synthesis Pathway: A Rational Approach to a Key Intermediate

While a specific, documented synthesis for this compound is not readily found in the public domain, a plausible and efficient synthetic route can be proposed based on well-established methodologies for the synthesis of substituted nitroanilines. The proposed multi-step synthesis is outlined below, starting from commercially available precursors.

digraph "Synthesis_Pathway" {

graph [rankdir="LR", splines=ortho, nodesep=0.6];

node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial", fontsize=10];

edge [fontname="Arial", fontsize=9, color="#5F6368"];

}

Figure 2: Functional handles of this compound and their application in PROTAC synthesis.

The molecule possesses three key functional handles that can be strategically manipulated:

-

The Aryl Bromide: This is a prime site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the attachment of a linker or a warhead that binds to the protein of interest.

-

The Nitro Group: The nitro group can be readily reduced to an amine. This newly formed amino group can then be used for amide bond formation to connect a linker or an E3 ligase ligand.

-

The N-tert-butyl Group: While the secondary amine is sterically hindered, it can potentially be deprotected or modified under specific conditions, offering another point for diversification.

This multi-functionality allows for a divergent synthetic approach, enabling the rapid generation of a library of PROTACs with varying linkers and attachment points, which is crucial for optimizing the efficacy of a protein degrader.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound. Although a specific safety data sheet (SDS) for this compound is not widely available, general precautions for nitroaniline derivatives should be followed.[2]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place.

-

Toxicity: Nitroaromatic compounds are generally considered toxic and should be handled with care.

Conclusion

This compound is a strategically designed chemical building block with significant potential in the field of targeted protein degradation. Its multifunctional nature provides medicinal chemists with a versatile platform for the synthesis of PROTAC libraries. While detailed experimental data for this specific compound remains to be published, this technical guide provides a scientifically grounded framework for its synthesis, characterization, and application, empowering researchers to leverage its potential in the development of novel therapeutics.

References

-

CP Lab Safety. This compound, min 98%, 25 grams. [Link]

Sources

An In-depth Technical Guide to 4-Bromo-N-tert-butyl-5-ethoxy-2-nitroaniline (CAS: 1280786-66-4)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-N-tert-butyl-5-ethoxy-2-nitroaniline is a substituted nitroaniline that has emerged as a valuable building block in modern medicinal chemistry. Its structural features, including a reactive bromo-substituent, a nitro group, and a sterically hindered secondary amine, make it a versatile intermediate for the synthesis of more complex molecules. Notably, it is categorized as a "Protein Degrader Building Block," indicating its potential utility in the rapidly advancing field of targeted protein degradation (TPD).[1][2] This guide provides a comprehensive overview of the available technical information for this compound, including its properties, a proposed synthesis protocol, and its potential applications in drug discovery, particularly in the development of Proteolysis Targeting Chimeras (PROTACs).

Physicochemical Properties

While specific experimental data for this compound is not extensively published, its key physicochemical properties can be reliably estimated based on its structure and data from commercial suppliers.

| Property | Value | Source |

| CAS Number | 1280786-66-4 | [3] |

| Molecular Formula | C₁₂H₁₇BrN₂O₃ | [3] |

| Molecular Weight | 317.2 g/mol | [3][] |

| IUPAC Name | This compound | [] |

| Appearance | Likely a yellow to orange crystalline solid (inferred from related nitroanilines) | [5] |

| Purity | Typically available at ≥98% | [3] |

| Storage | Recommended storage at room temperature | [3] |

Note: Some properties are inferred from structurally related compounds and should be confirmed experimentally.

Proposed Synthesis Pathway

A plausible and efficient synthesis of this compound can be envisioned through a multi-step process, leveraging well-established organic chemistry transformations. The following protocol is a hypothetical pathway based on standard reactions for the synthesis of substituted anilines.

Conceptual Synthesis Workflow

Caption: Proposed two-step synthesis of this compound.

Detailed Step-by-Step Protocol

Step 1: Synthesis of 4-Bromo-5-ethoxy-2-nitroaniline from 1-Bromo-2-ethoxy-4-nitrobenzene

This initial step involves the selective reduction of a nitro group in the presence of a bromo substituent.

-

Materials:

-

1-Bromo-2-ethoxy-4-nitrobenzene

-

Iron powder (Fe)

-

Concentrated Hydrochloric Acid (HCl)

-

Ethanol (EtOH)

-

Water (H₂O)

-

Sodium bicarbonate (NaHCO₃) solution

-

Ethyl acetate (EtOAc)

-

Anhydrous magnesium sulfate (MgSO₄)

-

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 1-Bromo-2-ethoxy-4-nitrobenzene and iron powder in a mixture of ethanol and water.

-

Heat the mixture to reflux.

-

Add concentrated hydrochloric acid dropwise to the refluxing mixture. The reaction is exothermic and should be controlled carefully.

-

After the addition is complete, continue refluxing for several hours until the starting material is consumed (monitor by TLC).

-

Cool the reaction mixture to room temperature and filter off the iron salts.

-

Neutralize the filtrate with a saturated sodium bicarbonate solution.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield crude 4-Bromo-5-ethoxy-2-nitroaniline.

-

Purify the crude product by column chromatography on silica gel.

-

Step 2: Synthesis of this compound

This step involves the N-alkylation of the synthesized aniline with a tert-butyl group. Due to the steric hindrance of the tert-butyl group, a strong base and appropriate reaction conditions are crucial.

-

Materials:

-

4-Bromo-5-ethoxy-2-nitroaniline

-

tert-Butyl bromide

-

Sodium hydride (NaH) or another strong, non-nucleophilic base

-

Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

-

Ammonium chloride (NH₄Cl) solution

-

-

Procedure:

-

In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-Bromo-5-ethoxy-2-nitroaniline in anhydrous DMF.

-

Cool the solution in an ice bath (0 °C).

-

Carefully add sodium hydride portion-wise to the solution. Allow the mixture to stir at 0 °C for 30 minutes to form the anilide anion.

-

Add tert-butyl bromide dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Monitor the reaction progress by TLC.

-

Upon completion, carefully quench the reaction by the slow addition of a saturated ammonium chloride solution.

-

Extract the mixture with ethyl acetate.

-

Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

-

Purify the resulting crude product by flash column chromatography to obtain this compound.

-

Applications in Drug Discovery and Development

The primary application of this compound is as a synthetic intermediate in the construction of larger, more complex molecules with potential therapeutic value.[6] Its classification as a "Protein Degrader Building Block" strongly suggests its use in the synthesis of PROTACs.[2][3]

Role as a PROTAC Building Block

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. A PROTAC molecule typically consists of three components: a ligand that binds to the target protein, a ligand that binds to an E3 ligase, and a linker that connects the two ligands.

The structure of this compound makes it a suitable precursor for the synthesis of either the target protein ligand or the linker component of a PROTAC. The bromo-substituent provides a handle for cross-coupling reactions (e.g., Suzuki, Sonogashira, or Buchwald-Hartwig couplings) to append other molecular fragments. The nitro group can be reduced to an amine, which can then be further functionalized. The N-tert-butyl group can serve to modulate solubility, permeability, and metabolic stability, or it could be a key interacting feature with the target protein.

Illustrative Signaling Pathway in Targeted Protein Degradation

Caption: The canonical mechanism of action for a PROTAC in inducing targeted protein degradation.

Safety and Handling

-

General Precautions: Handle in a well-ventilated area, preferably in a chemical fume hood.[6]

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, including a lab coat, safety goggles, and chemical-resistant gloves.

-

Toxicological Profile (Inferred):

-

Nitroaromatic compounds are often toxic and can be absorbed through the skin.

-

Anilines can be toxic and may cause methemoglobinemia.

-

Bromo-aromatics can be irritants.

-

-

First Aid Measures:

-

In case of skin contact: Immediately wash with plenty of soap and water.

-

In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

-

If inhaled: Move the person into fresh air. If not breathing, give artificial respiration.

-

If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.

-

Disclaimer: This safety information is based on general knowledge of related chemical classes and is not a substitute for a comprehensive Safety Data Sheet (SDS). Always consult the SDS provided by the supplier before handling this compound.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in the field of drug discovery, particularly for the development of novel protein degraders. While detailed experimental data on this specific compound is limited, its synthesis can be reasonably proposed based on established chemical principles. Its utility as a building block for PROTACs underscores its importance for researchers and scientists working at the forefront of medicinal chemistry and chemical biology. As with any research chemical, it should be handled with appropriate care and safety precautions.

References

-

BIOFOUNT. 4-Bromo-N-(tert-butyl)-5-ethoxy-2-nitroaniline. Available at: [Link]

-

CP Lab Safety. 4-Bromo-N-butyl-5-ethoxy-2-nitroaniline, min 97%, 25 grams. Available at: [Link]

-

CP Lab Safety. This compound, min 98%, 25 grams. Available at: [Link]

-

CP Lab Safety. 4-Bromo-5-ethoxy-N-ethyl-2-nitroaniline, min 98%, 1 gram. Available at: [Link]

-

PubChem. 4-Bromo-5-ethoxy-2-nitro-N-propylaniline. Available at: [Link]

Sources

- 1. 4-Bromo-5-ethoxy-2-nitro-N-propylaniline | C11H15BrN2O3 | CID 53216250 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. calpaclab.com [calpaclab.com]

- 3. calpaclab.com [calpaclab.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. 4-Bromo-2-nitroaniline | C6H5BrN2O2 | CID 70132 - PubChem [pubchem.ncbi.nlm.nih.gov]

"4-Bromo-N-tert-butyl-5-ethoxy-2-nitroaniline" molecular weight

An In-Depth Technical Guide to 4-Bromo-N-tert-butyl-5-ethoxy-2-nitroaniline: Properties, Synthesis, and Application in Targeted Protein Degradation

Introduction

This compound is a substituted nitroaniline compound that has emerged as a significant building block in modern medicinal chemistry and drug discovery. With a molecular weight of 317.17 g/mol , this molecule is particularly relevant in the synthesis of complex pharmaceutical intermediates. Its classification as a "Protein Degrader Building Block" by suppliers highlights its utility in the rapidly advancing field of Targeted Protein Degradation (TPD).[1][2] This guide provides a comprehensive technical overview for researchers and drug development professionals, covering its physicochemical properties, safety and handling protocols, synthetic considerations, and its primary application as a foundational scaffold for novel therapeutics.

Physicochemical Properties and Identification

The fundamental characteristics of this compound are summarized below. Accurate identification and understanding of these properties are critical for its use in a laboratory setting.

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₁₇BrN₂O₃ | [1][2] |

| Molecular Weight | 317.17 g/mol | [3] |

| CAS Number | 1280786-66-4 | [1][3] |

| Typical Purity | ≥97% | [2] |

| Common Supplier Purity | ≥98% | [1] |

| Appearance | Solid (inferred from related compounds) | [4] |

| Primary Application | Protein Degrader Building Block | [1][2] |

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for this exact compound is not publicly available, data from structurally similar bromo-nitroaniline derivatives provide a strong basis for establishing safe handling protocols. The following guidelines are derived from analogous compounds and represent best practices.

2.1 Hazard Assessment

Based on related compounds, this compound should be handled as a hazardous substance. Potential hazards include:

-

Harmful if swallowed (Acute oral toxicity).[5]

-

Toxic in contact with skin or if inhaled (Acute dermal and inhalation toxicity).

-

May cause damage to organs through prolonged or repeated exposure.

-

Very toxic to aquatic life with long-lasting effects.

2.2 Recommended Handling Procedures

-

Engineering Controls : All work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to prevent inhalation of dust.

-

Personal Protective Equipment (PPE) :

-

Gloves : Wear appropriate chemical-resistant gloves.

-

Eye Protection : Use safety glasses with side shields or goggles.

-

Clothing : A lab coat or other protective clothing is mandatory to prevent skin contact.

-

-

Hygiene : Wash hands and skin thoroughly after handling.[5] Do not eat, drink, or smoke in the laboratory area. Immediately change any contaminated clothing.

2.3 Storage

-

Short-Term : Suppliers indicate that the compound is stable for storage at room temperature.[1][2]

-

Long-Term : For extended periods (1-2 years), storage at -20°C is recommended to ensure maximum stability and prevent degradation.[3]

-

Conditions : Keep the container tightly closed in a dry and well-ventilated place.

Core Application in Drug Discovery: A Protein Degrader Building Block

The primary utility of this compound is as a specialized chemical intermediate for creating protein degraders.[1][2] This positions it at the forefront of TPD, a therapeutic modality designed to eliminate disease-causing proteins rather than merely inhibiting them.

3.1 The Principle of Targeted Protein Degradation

TPD agents, such as Proteolysis-Targeting Chimeras (PROTACs), are heterobifunctional molecules. They function by simultaneously binding to a target protein and an E3 ubiquitin ligase, forming a ternary complex. This proximity induces the E3 ligase to tag the target protein with ubiquitin, marking it for destruction by the cell's proteasome.

Caption: Conceptual workflow of a PROTAC, from its synthetic origin to inducing protein degradation.

The unique arrangement of bromo, ethoxy, nitro, and protected amine groups on the aniline ring makes this compound a versatile scaffold. These functional groups allow for sequential, site-selective modifications, enabling chemists to build out the complex structures required for potent and specific protein degraders.

Synthetic Considerations & Methodologies

While the exact, proprietary synthesis route for this compound is not published, its synthesis can be logically inferred from established organic chemistry principles for substituted anilines. A foundational understanding can be gained by examining the well-documented synthesis of the core structure, 4-Bromo-2-nitroaniline.[7]

4.1 Foundational Synthesis: Multi-step Pathway to 4-Bromo-2-nitroaniline

This pathway illustrates the strategic protection and sequential introduction of functional groups to achieve the desired isomer with high purity.[7]

Caption: Multi-step synthesis workflow for the 4-Bromo-2-nitroaniline core structure.

4.2 Detailed Experimental Protocol (Adapted from Foundational Methods)

The following protocol for the synthesis of the 4-bromo-2-nitroaniline core is adapted from established methodologies and demonstrates the chemical logic involved.[7]

Step 1: Acetylation (Protection of the Amino Group)

-

Causality : The amino group of aniline is a strong activating group that would interfere with subsequent nitration and bromination steps, leading to multiple products. Acetylation converts it to a less reactive acetamido group, which protects it and helps direct subsequent substitutions.

-

Procedure :

-

Dissolve aniline in glacial acetic acid.

-

Slowly add acetic anhydride while stirring.

-

Heat the mixture gently, then cool and pour into ice water to precipitate the acetanilide product.

-

Collect the product by filtration.

-

Step 2: Bromination of Acetanilide

-

Causality : The acetamido group is an ortho-, para-director. Due to steric hindrance from the bulky group, the bromine atom is predominantly added to the para position.

-

Procedure :

-

Dissolve acetanilide in glacial acetic acid.

-

Slowly add a solution of bromine in acetic acid while maintaining a low temperature.

-

Stir until the reaction is complete, then pour the mixture into water to precipitate the 4-bromoacetanilide.

-

Filter and wash the product.

-

Step 3: Nitration of 4-Bromoacetanilide

-

Causality : The acetamido group directs the incoming nitro group to the ortho position, while the para position is blocked by bromine. This regioselectivity is crucial for obtaining the desired 2-nitro isomer.

-

Procedure :

-

Add 4-bromoacetanilide to concentrated sulfuric acid, keeping the mixture cool in an ice bath.

-

Prepare a nitrating mixture of concentrated nitric acid and sulfuric acid.

-

Add the nitrating mixture dropwise to the bromoacetanilide solution, maintaining a low temperature.

-

After the addition, stir for a short period and then pour the mixture over crushed ice to precipitate the 4-bromo-2-nitroacetanilide.

-

Step 4: Hydrolysis (Deprotection)

-

Causality : The final step is to remove the protecting acetyl group to restore the free amino group, yielding the target molecule.

-

Procedure :

-

Heat the 4-bromo-2-nitroacetanilide in a mixture of water and concentrated hydrochloric acid.

-

Reflux the mixture until the solid dissolves, indicating the completion of hydrolysis.

-

Cool the solution and neutralize it to precipitate the final product, 4-bromo-2-nitroaniline.

-

Collect by filtration, wash with water, and dry.

-

From this core, the synthesis of the title compound would involve subsequent N-alkylation with a tert-butyl source and etherification to add the ethoxy group, steps that are standard but require careful optimization in an industrial or research setting.

Conclusion

This compound is a high-value chemical intermediate with precisely arranged functional groups that make it ideal for the synthesis of targeted protein degraders. Its proper use requires a thorough understanding of its physicochemical properties, strict adherence to safety protocols, and an appreciation of the synthetic strategies that enable its creation. For researchers in drug discovery, this compound represents a key tool for developing next-generation therapeutics aimed at the direct elimination of disease-relevant proteins.

References

-

This compound, min 98%, 25 grams. CP Lab Safety. [Link]

-

4-Bromo-N-butyl-5-ethoxy-2-nitroaniline, min 97%, 25 grams. CP Lab Safety. [Link]

-

4-Bromo-N-(tert-butyl)-5-ethoxy-2-nitroaniline. BIOFOUNT. [Link]

-

4-Bromo-5-ethoxy-2-nitro-N-propylaniline. PubChem, National Center for Biotechnology Information. [Link]

Sources

- 1. calpaclab.com [calpaclab.com]

- 2. calpaclab.com [calpaclab.com]

- 3. 1280786-66-4|4-Bromo-N-(tert-butyl)-5-ethoxy-2-nitroaniline|4-Bromo-N-(tert-butyl)-5-ethoxy-2-nitroaniline|-范德生物科技公司 [bio-fount.com]

- 4. 4-Bromo-2-nitroaniline 97 875-51-4 [sigmaaldrich.com]

- 5. tcichemicals.com [tcichemicals.com]

- 6. fishersci.com [fishersci.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

Spectroscopic Characterization of 4-Bromo-N-tert-butyl-5-ethoxy-2-nitroaniline: A Technical Guide

This technical guide provides a comprehensive analysis of the spectroscopic data for 4-Bromo-N-tert-butyl-5-ethoxy-2-nitroaniline, a substituted nitroaniline of interest in synthetic chemistry and drug discovery. This document is intended for researchers, scientists, and professionals in drug development, offering a detailed interpretation of Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) data. The causality behind spectral features is explained based on the molecule's structural attributes.

Molecular Structure and Spectroscopic Overview

This compound possesses a highly substituted benzene ring, leading to distinct and predictable spectroscopic signatures. The electron-withdrawing nitro group, the electron-donating amino and ethoxy groups, and the halogen substituent (bromine) all exert significant electronic effects that influence the chemical environment of each atom. Understanding these effects is paramount for accurate spectral interpretation.

The molecular structure is as follows:

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. The analysis of ¹H and ¹³C NMR spectra is crucial for structural elucidation.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals for the aromatic protons, the N-tert-butyl group, the ethoxy group, and the amine proton. The electron-withdrawing nitro group strongly deshields adjacent protons, resulting in a downfield chemical shift.[1] Conversely, the electron-donating amino and ethoxy groups shield nearby protons, causing an upfield shift.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic H-3 | ~ 8.0 - 8.2 | s | 1H |

| Aromatic H-6 | ~ 6.5 - 6.7 | s | 1H |

| NH | ~ 5.8 - 6.0 | br s | 1H |

| OCH₂CH₃ | ~ 4.0 - 4.2 | q | 2H |

| C(CH₃)₃ | ~ 1.4 - 1.6 | s | 9H |

| OCH₂CH₃ | ~ 1.3 - 1.5 | t | 3H |

-

Aromatic Protons: The proton at the C-3 position is significantly deshielded by the adjacent electron-withdrawing nitro group, leading to a downfield chemical shift. The proton at C-6 is shielded by the N-tert-butylamino group, resulting in an upfield chemical shift. Both signals are expected to be singlets due to the lack of adjacent protons for coupling.

-

N-tert-butyl Group: The nine equivalent protons of the tert-butyl group will appear as a sharp singlet in the aliphatic region of the spectrum.

-

Ethoxy Group: The methylene protons (OCH₂) will appear as a quartet due to coupling with the methyl protons, while the methyl protons (CH₃) will appear as a triplet from coupling with the methylene protons.

-

Amine Proton: The amine proton signal is typically broad and its chemical shift can be influenced by solvent and concentration.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. The chemical shifts of the aromatic carbons are particularly sensitive to the electronic effects of the substituents.[1]

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-N(tert-butyl) | ~ 145 - 150 |

| C-NO₂ | ~ 135 - 140 |

| C-Br | ~ 110 - 115 |

| C-OEt | ~ 150 - 155 |

| C-3 | ~ 125 - 130 |

| C-6 | ~ 115 - 120 |

| C(CH₃)₃ | ~ 50 - 55 |

| C(CH₃)₃ | ~ 29 - 31 |

| OCH₂CH₃ | ~ 65 - 70 |

| OCH₂CH₃ | ~ 14 - 16 |

-

Aromatic Carbons: The carbons directly attached to the electronegative nitro, amino, and ethoxy groups will have characteristic downfield shifts. The carbon attached to the bromine atom will also be influenced. The remaining aromatic carbons will have shifts determined by the combined electronic effects of all substituents.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and can provide structural information through fragmentation patterns.[2] For this compound (C₁₂H₁₇BrN₂O₃), the expected molecular weight is approximately 317.1 g/mol .

Table 3: Predicted Mass Spectrometry Data for this compound

| m/z | Assignment | Notes |

| 317/319 | [M]⁺ | Molecular ion peak, showing the characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in ~1:1 ratio). |

| 302/304 | [M - CH₃]⁺ | Loss of a methyl group. |

| 261/263 | [M - C(CH₃)₃]⁺ | Loss of the tert-butyl group. |

| 271/273 | [M - NO₂]⁺ | Loss of the nitro group. |

Aromatic nitro compounds are known to undergo characteristic fragmentation, including the loss of NO⁺ (m/z = 30) and NO₂⁺ (m/z = 46).[3] The presence of bromine will result in characteristic M and M+2 isotope peaks with nearly equal intensity.

Sources

A Comprehensive Technical Guide to the Purification and Characterization of 4-Bromo-N-tert-butyl-5-ethoxy-2-nitroaniline

Introduction

4-Bromo-N-tert-butyl-5-ethoxy-2-nitroaniline is a substituted nitroaniline that, like many of its class, serves as a critical building block in the synthesis of more complex molecules, particularly within the pharmaceutical and specialty chemical industries. Its unique substitution pattern—featuring a bulky tert-butyl group, an ethoxy moiety, and bromo and nitro functionalities—imparts specific chemical properties that make it a valuable intermediate. The purity and complete characterization of such intermediates are not merely procedural formalities; they are foundational to the success of multi-step syntheses, ensuring reproducibility, high yields, and the ultimate safety and efficacy of the final product.[1]

This guide provides an in-depth technical overview of the essential methodologies for the purification and comprehensive characterization of this compound. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the scientific rationale behind the selection of techniques and experimental parameters. Adherence to rigorous quality standards, such as those outlined by the International Council for Harmonisation (ICH), is a recurring theme, reflecting the best practices in the pharmaceutical industry.[2][3]

I. Purification: Achieving High Purity via Recrystallization

The first critical step after synthesis is the purification of the crude product. For crystalline organic solids like this compound, recrystallization is the most powerful and widely used technique for achieving high purity.[4][5] The principle is based on the differential solubility of the compound and its impurities in a suitable solvent at different temperatures.[6]

Causality in Solvent Selection

The choice of solvent is the most critical parameter for a successful recrystallization. An ideal solvent should:

-

Dissolve the compound sparingly or not at all at room temperature.

-

Dissolve the compound completely at its boiling point.

-

Dissolve impurities readily at all temperatures or not at all.

-

Have a boiling point lower than the melting point of the compound to prevent "oiling out."

-

Be chemically inert with respect to the compound.

-

Be volatile enough to be easily removed from the purified crystals.

For a substituted nitroaniline, a common and effective approach is to use a mixed-solvent system, often an alcohol and water.[4][7] Ethanol is a good candidate as it is likely to dissolve the organic compound when hot, while water acts as an anti-solvent, significantly reducing the solubility upon cooling, thus promoting crystallization.

Experimental Protocol: Two-Solvent Recrystallization

-

Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the primary solvent (e.g., ethanol) in small portions while heating the mixture on a hot plate. Add just enough hot solvent to completely dissolve the solid.[8]

-

Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step must be done quickly to prevent premature crystallization.

-

Crystallization: To the hot, clear solution, add the second solvent (e.g., water) dropwise until the solution becomes faintly cloudy (the point of saturation). Add a drop or two of the hot primary solvent to redissolve the precipitate and ensure the solution is saturated.[5]

-

Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once at room temperature, the flask can be placed in an ice bath to maximize the yield of crystals.

-

Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[8]

-

Washing: Wash the crystals with a small amount of the cold recrystallization solvent mixture to remove any remaining soluble impurities.

-

Drying: Dry the crystals in a vacuum oven at a temperature well below the compound's melting point to remove any residual solvent.

II. Comprehensive Characterization: A Multi-Technique Approach

No single analytical technique can unequivocally confirm the structure and purity of a compound. A suite of orthogonal methods is required, each providing a different piece of the puzzle. This self-validating system ensures the highest level of confidence in the material's quality.[2]

A. Chromatographic Purity: High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for determining the purity of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).[9][10] It separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase.

Rationale for Method Development: For a nitroaromatic compound, a reverse-phase HPLC (RP-HPLC) method is typically the most effective.[11] A C18 column is a good starting point for the stationary phase due to its versatility. The mobile phase usually consists of a mixture of an aqueous buffer and an organic modifier like acetonitrile or methanol. The UV-Vis detector is ideal, as nitroanilines possess strong chromophores that absorb UV radiation.

Experimental Protocol: RP-HPLC Purity Assessment

-

System: A standard HPLC system with a UV-Vis detector.

-

Column: C18, 5 µm, 4.6 x 250 mm.

-

Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is often effective. For example, starting with 50:50 acetonitrile:water and ramping up to 95:5 acetonitrile:water over 20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: Determined by scanning the UV spectrum of the compound in the mobile phase to find the wavelength of maximum absorbance (λmax), likely in the 254-380 nm range.

-

Sample Preparation: Prepare a stock solution of the compound in the mobile phase (e.g., 1 mg/mL) and dilute to an appropriate concentration (e.g., 0.1 mg/mL).

-

Analysis: Inject the sample and analyze the resulting chromatogram. Purity is typically reported as the area percentage of the main peak relative to the total area of all peaks.

| Parameter | Typical Specification | Rationale |

| Purity (by HPLC) | ≥ 98.0% | Ensures that the level of impurities is low enough not to interfere with subsequent reactions or the final product's quality.[9] |

| Individual Impurity | ≤ 0.15% | Adheres to ICH Q3A/B guidelines for reporting, identification, and qualification of impurities.[1] |

B. Structural Elucidation: Spectroscopic Techniques

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is arguably the most powerful tool for elucidating the structure of organic molecules. It provides detailed information about the carbon-hydrogen framework.[12][13]

-

¹H NMR (Proton NMR): Will confirm the number of different types of protons, their connectivity (through spin-spin coupling), and their chemical environment. For this compound, we would expect to see signals for the aromatic protons, the N-H proton, the ethoxy group protons (a quartet and a triplet), and the tert-butyl group protons (a singlet).

-

¹³C NMR (Carbon NMR): Will show the number of unique carbon environments in the molecule.[14]

Expected ¹H and ¹³C NMR Data (Illustrative)

| Assignment | Expected ¹H Shift (ppm) | Expected ¹³C Shift (ppm) |

| Aromatic CH | 7.0 - 8.5 (2H) | 110 - 150 (6C) |

| NH | 5.0 - 6.0 (1H, broad) | - |

| O-CH₂-CH₃ | ~4.1 (2H, quartet) | ~65 |

| O-CH₂-CH₃ | ~1.4 (3H, triplet) | ~15 |

| C(CH₃)₃ | ~1.5 (9H, singlet) | ~55 (quaternary C) |

| C(CH₃)₃ | - | ~30 (methyl C's) |

2. Mass Spectrometry (MS)

MS provides the molecular weight of the compound and, through fragmentation patterns, further structural information.[15] For this compound, the presence of a bromine atom is a key diagnostic feature, as bromine has two major isotopes (⁷⁹Br and ⁸¹Br) in an almost 1:1 ratio.[16] This results in a characteristic M+2 peak in the mass spectrum that is nearly equal in intensity to the molecular ion (M) peak.

Expected Fragmentation Patterns:

-

Molecular Ion Peak (M+): A prominent peak corresponding to the molecular weight of the compound.

-

M+2 Peak: A peak at two mass units higher than the M+ peak, with a similar intensity, confirming the presence of one bromine atom.

-

Loss of tert-butyl group: A common fragmentation pathway would be the loss of the bulky tert-butyl group, leading to a significant fragment ion.

3. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule.[6][17] Each functional group absorbs infrared radiation at a characteristic frequency.

Expected FTIR Absorption Bands

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Type |

| N-H (secondary amine) | 3350 - 3450 | Stretch |

| C-H (aromatic) | 3000 - 3100 | Stretch |

| C-H (aliphatic) | 2850 - 2970 | Stretch |

| C=C (aromatic) | 1580 - 1620 | Stretch |

| N-O (nitro group, asymmetric) | 1500 - 1550 | Stretch |

| N-O (nitro group, symmetric) | 1300 - 1350 | Stretch |

| C-O (ether) | 1200 - 1270 | Stretch |

| C-Br | 500 - 600 | Stretch |

C. Physicochemical Characterization

1. Thermal Analysis (DSC & TGA)

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide information about the thermal properties of a material.

-

DSC: Can be used to determine the melting point and assess the purity of a crystalline substance.[18][19] A sharp melting endotherm is indicative of a high-purity compound. The presence of impurities typically results in a broadened melting peak at a depressed temperature.[20][21]

-

TGA: Measures the change in mass of a sample as a function of temperature. It is useful for determining thermal stability and the presence of residual solvents or water.[22]

2. Water Content: Karl Fischer Titration

Karl Fischer titration is a highly specific and accurate method for determining the water content in a sample.[23] It is superior to loss-on-drying methods as it is not affected by the loss of other volatile components. Both volumetric and coulometric methods can be employed, with the latter being more suitable for very low water content.[24][25]

Experimental Protocol: Volumetric Karl Fischer Titration

-

Titrator Preparation: The titration vessel is filled with a suitable solvent (e.g., methanol) and pre-titrated to a dry endpoint with the Karl Fischer reagent.

-

Sample Addition: A precisely weighed amount of the this compound sample is added to the vessel.

-

Titration: The sample is titrated with the Karl Fischer reagent until the endpoint is reached, which is typically detected potentiometrically.

-

Calculation: The water content is calculated based on the volume of titrant consumed and the titer of the reagent.

3. Elemental Analysis

Elemental analysis determines the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) in a compound.[26] The experimentally determined percentages should agree with the theoretical values calculated from the molecular formula (C₁₂H₁₇BrN₂O₃) within an acceptable margin of error (typically ±0.4%).[27] This provides fundamental confirmation of the compound's empirical formula.

Theoretical Elemental Composition

| Element | Percentage |

| Carbon | 45.44% |

| Hydrogen | 5.40% |

| Bromine | 25.19% |

| Nitrogen | 8.83% |

| Oxygen | 15.13% |

III. Establishing a Self-Validating Quality Control System

A robust quality control (QC) system integrates all the aforementioned techniques into a logical workflow. Each batch of this compound should be accompanied by a Certificate of Analysis (CoA) that reports the results of these tests against pre-defined specifications.[9]

All analytical methods used for release testing must be validated according to ICH Q2(R1) guidelines to ensure they are suitable for their intended purpose.[28][29][30] This involves demonstrating the method's specificity, accuracy, precision, linearity, range, and robustness.

Conclusion

The rigorous purification and characterization of this compound are indispensable for its successful application in research and development, particularly in the pharmaceutical industry. A multi-faceted analytical approach, combining chromatographic, spectroscopic, thermal, and other physicochemical methods, creates a self-validating system that ensures the identity, purity, and quality of this key intermediate. By understanding the causality behind each experimental choice and adhering to established regulatory guidelines, scientists can build a foundation of quality that carries through the entire synthetic pathway, ultimately contributing to the development of safe and effective final products.

References

- Benchchem. (n.d.). Technical Support Center: Recrystallization of Substituted Anilines.

- Merck. (n.d.). Water Determination by Karl Fischer Titration.

- Pharmaready. (n.d.). Pharmaceutical Intermediate Quality Standards: A Practical Guide.

- Slideshare. (n.d.). ICH Q2 Analytical Method Validation.

- ResearchGate. (2015). Substituent Effects on 13C NMR and 1H NMR Chemical Shifts of CH=N in Multi-substituted Benzylideneanilines.

- ICH. (n.d.). Quality Guidelines.

- MDPI. (n.d.). 13C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines.

- Masaryk University. (n.d.). Qualitative Analysis of Organic Compounds.

- PubMed. (2015). Comparison of the substituent effects on the (13) C NMR with the (1) H NMR chemical shifts of CH=N in substituted benzylideneanilines.

- ResearchGate. (n.d.). Q2(R1) Validation of Analytical Procedures: An Implementation Guide.

- ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.

- OUCI. (n.d.). Q2(R1) Validation of Analytical Procedures.

- University of California, Irvine. (n.d.). LAB 1 - EXPERIMENTAL PROCEDURE.

- Weizmann Institute of Science. (n.d.). Elemental analysis.

- BYJU'S. (n.d.). Principle of Karl Fischer Titration.

- Sigma-Aldrich. (n.d.). Karl Fischer Titration Tips: Water Content Measurement.

- ASTM International. (n.d.). Water in Organic Liquids by Coulometric Karl Fischer Titration.

- ResearchGate. (n.d.). FT-IR spectra of p-nitroaniline (a) control and (b) treated.

- PubMed. (n.d.). Theoretical and experimental studies of vibrational spectra and thermal analysis of 2-nitroaniline and its cation.

- Scribd. (n.d.). Element analysis.

- Sigma-Aldrich. (n.d.). Water Determination by Karl Fischer Titration.

- ResearchGate. (n.d.). The 13 C NMR chemical shift values ( d ppm) of aniline and 2-butylthioaniline in DMSO- d 6.

- Magritek. (n.d.). Synthesis of p-Nitroaniline via a Multi-Step Sequence.

- Benchchem. (2026). A Technical Guide to the Historical Synthesis of Nitroaniline Derivatives.

- University of Colorado Boulder. (n.d.). Recrystallization - Single Solvent.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding Purity Standards for Synthesis Material Intermediates.

- ResearchGate. (n.d.). FT-IR spectra of a 4-nitroaniline, b P4-NA, c PVA, d P4-NA/PVA....

- PubMed. (2005). FTIR and FT-Raman Spectra, Vibrational Assignments and Density Functional Theory Calculations of 2,6-dibromo-4-nitroaniline and 2-(methylthio)aniline.

- Zeitschrift für Naturforschung. (n.d.). 1H and 13C NMR Spectral Studies on N-(Aryl)-Substituted Acetamides.

- ResearchGate. (n.d.). Theoretical and experimental studies of vibrational spectra and thermal analysis of 2-nitroaniline and its cation.

- AMSbiopharma. (n.d.). Impurity guidelines in drug development under ICH Q3.

- LCGC International. (n.d.). Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column.

- SpringerLink. (n.d.). Development and validation of a new RP-HPLC method for organic explosive compounds.

- PharmaTutor. (2016). SPECIFICATIONS FOR STARTING MATERIALS, INTERMEDIATES AND FINISHED PRODUCTS.

- Scribd. (n.d.). Elemental Analysis of Organic Compounds With The Use of Automated CHNS Analyzers.

- Save My Exams. (2025). Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note.

- IJCRT.org. (2024). Chromatography Method Development For Impurity Analysis And Degradation.

- African Journal of Biomedical Research. (2024). HPLC Method Development and Impurity Profiling. Analytical And Process Development with Quality by Design. Retrieved from African Journal of Biomedical Research.

- Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.

- World Journal of Pharmaceutical and Medical Research. (2023). HPLC METHOD DEVELOPMENT AND VALIDATION: A REVIEW.

- AZoM. (2021). A Look at Elemental Analysis for Organic Compounds.

- ACS Publications. (2021). Thermal Stability Evaluation of Nitroalkanes with Differential Scanning Calorimetry.

- TA Instruments. (n.d.). Purity Determination and DSC Tzero Technology.

- Slideshare. (n.d.). Determination of % purity of a compound by by Using DSC.

- AZoM. (2018). DSC Purity Determination.

- YouTube. (2023). Bromo pattern in Mass Spectrometry.

- NETZSCH Analyzing & Testing. (2020). Investigating the Purity of Substances by Means of DSC.

- PubMed. (2022). Mass spectrometry based fragmentation patterns of nitrosamine compounds.

Sources

- 1. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]

- 2. tianmingpharm.com [tianmingpharm.com]

- 3. ICH Official web site : ICH [ich.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Home Page [chem.ualberta.ca]

- 6. researchgate.net [researchgate.net]

- 7. magritek.com [magritek.com]

- 8. personal.tcu.edu [personal.tcu.edu]

- 9. nbinno.com [nbinno.com]

- 10. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]

- 11. wjpmr.com [wjpmr.com]

- 12. researchgate.net [researchgate.net]

- 13. Comparison of the substituent effects on the (13) C NMR with the (1) H NMR chemical shifts of CH=N in substituted benzylideneanilines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. savemyexams.com [savemyexams.com]

- 17. researchgate.net [researchgate.net]

- 18. azom.com [azom.com]

- 19. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 20. tainstruments.com [tainstruments.com]

- 21. Determination of % purity of a compound by by Using DSC | PDF [slideshare.net]

- 22. pubblicazioni.unicam.it [pubblicazioni.unicam.it]

- 23. byjus.com [byjus.com]

- 24. metrohm.com [metrohm.com]

- 25. img.antpedia.com [img.antpedia.com]

- 26. azom.com [azom.com]

- 27. Elemental analysis [chemistry.huji.ac.il]

- 28. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]

- 29. researchgate.net [researchgate.net]

- 30. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]

"4-Bromo-N-tert-butyl-5-ethoxy-2-nitroaniline" solubility in organic solvents

An In-depth Technical Guide to the Solubility of 4-Bromo-N-tert-butyl-5-ethoxy-2-nitroaniline in Organic Solvents

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its developability, influencing everything from formulation design to bioavailability. This guide provides a comprehensive technical overview of the solubility characteristics of this compound, a compound identified within the protein degrader building block family.[1] While specific experimental solubility data for this compound is not publicly available, this document will leverage established principles of physical organic chemistry to predict its solubility profile. Furthermore, it will provide detailed, field-proven methodologies for the experimental determination of both kinetic and thermodynamic solubility, equipping researchers and drug development professionals with the necessary tools to assess this critical parameter.

Introduction: The Critical Role of Solubility in Drug Development

Solubility, the phenomenon of a solute dissolving in a solvent to form a homogeneous system, is a cornerstone of pharmaceutical sciences.[2] For a drug candidate like this compound, poor aqueous solubility can severely limit its oral bioavailability, while its solubility in organic solvents is paramount for synthesis, purification, formulation, and various in vitro assays.[3][4] Understanding and quantifying solubility in a range of organic solvents is therefore not merely a preliminary checkbox but a foundational step in the risk assessment and progression of a potential therapeutic agent.[5]

This guide will first deconstruct the molecular structure of this compound to provide a theoretical assessment of its solubility. Subsequently, it will present robust, step-by-step protocols for experimental solubility determination, drawing a crucial distinction between kinetic and thermodynamic measurements.

Molecular Structure Analysis and Predicted Solubility Profile

The solubility of a compound is governed by the interplay of its intermolecular forces with those of the solvent, a concept often summarized by the adage "like dissolves like."[6][7][8] The structure of this compound (Figure 1) reveals several key features that will dictate its solubility behavior.

Figure 1: Chemical Structure of this compound

Key Structural Features Influencing Solubility:

-

Aromatic Ring: The substituted benzene ring provides a significant nonpolar, hydrophobic character.

-

Nitro Group (-NO₂): This is a strong electron-withdrawing group and is highly polar. It can act as a hydrogen bond acceptor.

-

Amine Group (-NH-): The secondary amine is capable of acting as a hydrogen bond donor. The bulky tert-butyl group, however, provides steric hindrance, which may limit this interaction.

-

Ethoxy Group (-OCH₂CH₃): The ether linkage is polar and can accept hydrogen bonds. The ethyl chain contributes to the nonpolar character.

-

Bromo Group (-Br): This halogen adds to the molecular weight and has some polar character, but its contribution to overall polarity is moderate.

Predicted Solubility:

Based on this analysis, this compound is a moderately polar molecule with both hydrogen bond donor and acceptor capabilities. Its solubility will be highest in polar aprotic solvents that can effectively solvate the polar functional groups. Solubility in nonpolar solvents is expected to be lower due to the presence of the polar nitro, amine, and ethoxy groups. In polar protic solvents, the solubility will be influenced by the solvent's ability to engage in hydrogen bonding.

Table 1: Predicted Solubility of this compound in Common Organic Solvents

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile (ACN), Acetone | High to Very High | These solvents can effectively solvate the polar nitro and ethoxy groups and interact with the amine proton. DMSO is often a solvent of choice for initial stock solutions of poorly soluble compounds.[4] |

| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate to High | These solvents can act as both hydrogen bond donors and acceptors, interacting favorably with the solute. Solubility is expected to decrease with increasing alkyl chain length of the alcohol.[11][12] |

| Nonpolar Aprotic | Hexane, Toluene, Chloroform | Low to Moderate | While the aromatic ring and alkyl groups will have favorable interactions with these solvents, the highly polar functional groups will limit overall solubility. Chloroform may show slightly better solubility due to its ability to form weak hydrogen bonds. |

| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Moderate | These solvents are less polar than alcohols but can still act as hydrogen bond acceptors, interacting with the amine proton. |

Experimental Determination of Solubility: A Methodological Framework

While theoretical predictions are valuable, experimental determination is essential for accurate characterization.[6] It is crucial to distinguish between two key types of solubility measurements: kinetic and thermodynamic.[5][13]

-

Kinetic Solubility: Measures the concentration of a compound at the point of precipitation from an initial stock solution (usually in DMSO) upon addition to an aqueous or organic buffer.[14][15] It is a high-throughput method often used in early drug discovery for ranking compounds.[16][17] However, it can often overestimate the true solubility as the precipitate may be amorphous or a metastable polymorph.[15][18]

-

Thermodynamic Solubility: Represents the true equilibrium solubility of the most stable crystalline form of the compound in a saturated solution.[5][14] This is a lower-throughput but more accurate and relevant measure for later-stage development and formulation.[19]

Protocol for Kinetic Solubility Determination (Turbidimetric Method)

This protocol describes a common high-throughput method for assessing kinetic solubility.

Workflow for Kinetic Solubility Determination

Caption: Workflow for turbidimetric kinetic solubility assay.

Step-by-Step Methodology:

-

Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% dimethyl sulfoxide (DMSO).

-

Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution in DMSO to create a range of concentrations (e.g., from 10 mM down to ~0.02 mM).

-

Solvent Addition: In a separate 96-well plate, add the desired organic solvent to each well.

-

Compound Addition: Transfer a small, fixed volume (e.g., 2 µL) from the compound dilution plate to the corresponding wells of the solvent plate. This rapid change in solvent environment can induce precipitation.

-

Incubation: Seal the plate and shake at a constant temperature (e.g., 25°C) for a defined period (e.g., 2 hours).

-

Detection: Measure the turbidity (cloudiness) of each well using a nephelometer or a plate reader capable of measuring light scattering.[16]

-

Data Analysis: The kinetic solubility is determined as the highest concentration that does not show a significant increase in turbidity compared to a solvent-only control.

Protocol for Thermodynamic Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining thermodynamic solubility.[4][14]

Workflow for Thermodynamic Solubility Determination

Caption: Workflow for the shake-flask thermodynamic solubility assay.

Step-by-Step Methodology:

-

Sample Preparation: Add an excess amount of solid this compound to a series of vials, each containing a different organic solvent of interest. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C) for an extended period (typically 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved compound.

-

Phase Separation: After incubation, allow the vials to stand undisturbed for the solid material to settle. Carefully remove an aliquot of the supernatant. To ensure no solid particles are transferred, the supernatant should be filtered (using a solvent-compatible, non-adsorbent filter) or centrifuged.

-

Quantification: Prepare a series of calibration standards of the compound in the solvent of interest. Analyze the filtered supernatant and the calibration standards using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

Calculation: Determine the concentration of the compound in the supernatant by comparing its response to the calibration curve. This concentration represents the thermodynamic solubility.

Conclusion and Future Directions

This guide has provided a robust framework for understanding and determining the organic solvent solubility of this compound. Based on a theoretical analysis of its molecular structure, the compound is predicted to be most soluble in polar aprotic solvents like DMSO and DMF, with moderate to good solubility in alcohols and lower solubility in nonpolar hydrocarbons.

For drug development professionals, moving beyond prediction to precise, experimental measurement is imperative. The detailed protocols for both kinetic and thermodynamic solubility assays provided herein offer a clear path for generating the critical data needed to guide synthesis, purification, formulation, and preclinical studies. The choice between these methods will depend on the stage of development, with high-throughput kinetic assays serving early discovery and the definitive shake-flask method providing the benchmark data for lead optimization and beyond.[5][17]

References

-

CP Lab Safety. (n.d.). This compound, min 98%, 25 grams. Retrieved from [Link]

-

Rowan Scientific. (n.d.). Predicting Solubility. Retrieved from [Link]

-

Meyers, J., et al. (2021). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews. Retrieved from [Link]

-

Sorkhabi, Z. A., et al. (2023). Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models. Journal of Cheminformatics. Retrieved from [Link]

-

Hoelke, B., et al. (2012). Kinetic versus thermodynamic solubility temptations and risks. European Journal of Pharmaceutical Sciences. Retrieved from [Link]

-

Chemistry For Everyone. (2025, February 12). How To Predict Solubility Of Organic Compounds? [Video]. YouTube. Retrieved from [Link]

-

Nguyen, B., et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Nature Communications. Retrieved from [Link]

-

Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. In Drug Design and Discovery in Alzheimer's Disease. IntechOpen. Retrieved from [Link]

-

Solubility of Things. (n.d.). 4-Nitroaniline. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 3-Nitroaniline. PubChem Compound Database. Retrieved from [Link]

-

Fu, J. K., & Luthy, R. G. (1986). Aromatic Compound Solubility in Solvent/Water Mixtures. Journal of Environmental Engineering. Retrieved from [Link]

-

Jadhav, D. S. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. SlideShare. Retrieved from [Link]

-

Brittain, H. G. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. Retrieved from [Link]

-

Sygnature Discovery. (n.d.). Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. Retrieved from [Link]

-

Open Oregon Educational Resources. (n.d.). 3.2 Solubility – Introductory Organic Chemistry. Retrieved from [Link]

-

BMG LABTECH. (2023, April 6). Drug solubility: why testing early matters in HTS. Retrieved from [Link]

-